molecular formula C11H12ClF4N B13582220 3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B13582220
M. Wt: 269.66 g/mol
InChI Key: STGAMORYCYKFIB-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound with similar structural features.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: A closely related compound with slight structural variations.

Uniqueness

3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. These features impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-10-5-8(11(13,14)15)1-2-9(10)7-3-4-16-6-7;/h1-2,5,7,16H,3-4,6H2;1H

InChI Key

STGAMORYCYKFIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=C(C=C2)C(F)(F)F)F.Cl

Origin of Product

United States

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